molecular formula C7H7IN2S B14384858 5-Iodo-2-methylpyridine-4-carbothioamide CAS No. 88482-22-8

5-Iodo-2-methylpyridine-4-carbothioamide

Katalognummer: B14384858
CAS-Nummer: 88482-22-8
Molekulargewicht: 278.12 g/mol
InChI-Schlüssel: IRBCRSODXQCWNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-2-methylpyridine-4-carbothioamide is a chemical compound with the molecular formula C7H7IN2S It is a derivative of pyridine, characterized by the presence of an iodine atom at the 5th position, a methyl group at the 2nd position, and a carbothioamide group at the 4th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methylpyridine-4-carbothioamide typically involves multi-step organic reactions. One common method starts with the iodination of 2-methylpyridine, followed by the introduction of the carbothioamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodo-2-methylpyridine-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

5-Iodo-2-methylpyridine-4-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Iodo-2-methylpyridine-4-carbothioamide involves its interaction with specific molecular targets. The iodine and carbothioamide groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Iodo-4-methylpyridine: Similar structure but lacks the carbothioamide group.

    5-Bromo-2-methylpyridine-4-carbothioamide: Similar structure with bromine instead of iodine.

    2-Methyl-4-pyridinecarbothioamide: Lacks the iodine atom.

Uniqueness

5-Iodo-2-methylpyridine-4-carbothioamide is unique due to the presence of both the iodine and carbothioamide groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted research and industrial applications.

Eigenschaften

CAS-Nummer

88482-22-8

Molekularformel

C7H7IN2S

Molekulargewicht

278.12 g/mol

IUPAC-Name

5-iodo-2-methylpyridine-4-carbothioamide

InChI

InChI=1S/C7H7IN2S/c1-4-2-5(7(9)11)6(8)3-10-4/h2-3H,1H3,(H2,9,11)

InChI-Schlüssel

IRBCRSODXQCWNQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=N1)I)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.